Cyclopropyl(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Description
Cyclopropyl(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a heterocyclic compound featuring a unique combination of azetidine, 1,2,4-oxadiazole, and furan rings, with a cyclopropyl group attached via a methanone bridge. The azetidine ring (a four-membered nitrogen-containing ring) confers conformational constraints, while the 1,2,4-oxadiazole moiety enhances metabolic stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
cyclopropyl-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-13(8-3-4-8)16-6-9(7-16)12-14-11(15-19-12)10-2-1-5-18-10/h1-2,5,8-9H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDXAXQVEKUHPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopropyl(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, with the CAS number 1428347-58-3, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H13N3O3
- Molecular Weight : 259.26 g/mol
- Structure : The compound features a cyclopropyl group attached to an azetidine ring, which is further substituted with a furan and an oxadiazole moiety.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring followed by coupling with the azetidine derivative. Characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the compound .
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Cyclopropyl derivative | MCF7 (breast cancer) | 0.65 | Induces apoptosis via caspase activation |
| Cyclopropyl derivative | HCT116 (colon cancer) | 2.41 | Cell cycle arrest in G1 phase |
These results indicate that this class of compounds may act by disrupting cell proliferation and triggering apoptotic pathways .
Antimicrobial Activity
In addition to anticancer effects, this compound has been evaluated for antimicrobial properties. Studies have shown that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized below:
| Bacterial Strain | MIC (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 4.19 | Bacteriostatic |
| Escherichia coli | 13.74 | Bactericidal |
The compound's activity suggests potential applications in developing new antimicrobial agents .
Study on Anticancer Efficacy
A study conducted on a series of 1,2,4-oxadiazole derivatives demonstrated that modifications at specific positions significantly influenced their biological activity. The presence of electron-withdrawing groups was found to enhance anticancer efficacy against MCF7 cells . The study highlighted the structure–activity relationship (SAR), indicating that slight variations in chemical structure could lead to substantial differences in biological outcomes.
Antimicrobial Screening
In another investigation focusing on the antimicrobial properties of oxadiazole derivatives, it was noted that compounds similar to this compound exhibited effective inhibition against various bacterial strains. The study utilized disc diffusion methods and determined both MIC and minimum bactericidal concentration (MBC) values to assess the compounds' efficacy .
Scientific Research Applications
Scientific Applications of Cyclopropyl(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
This compound (C13H13N3O3), a chemical compound with a molecular weight of 259.26 g/mol, is a research compound with potential biological activities. It features a cyclopropyl group attached to an azetidine ring, further substituted with furan and oxadiazole moieties.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions, including the formation of the oxadiazole ring and subsequent coupling with the azetidine derivative. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are used to confirm the compound's structure and purity.
Anticancer Activity
Oxadiazole derivatives have demonstrated anticancer properties. Compounds similar to this compound have shown promising results against various cancer cell lines. For example, cyclopropyl derivatives have shown the ability to induce apoptosis via caspase activation in MCF7 breast cancer cells with an IC50 value of 0.65 µM and cause cell cycle arrest in the G1 phase in HCT116 colon cancer cells with an IC50 value of 2.41 µM.
Antimicrobial Activity
This compound has been evaluated for antimicrobial properties, exhibiting moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected bacterial strains are as follows: Staphylococcus aureus, 4.19 µM (bacteriostatic), and Escherichia coli, 13.74 µM (bactericidal).
Structure-Activity Relationship (SAR)
Studies on 1,2,4-oxadiazole derivatives have demonstrated that modifications at specific positions significantly influence their biological activity. The presence of electron-withdrawing groups can enhance anticancer efficacy against MCF7 cells. Slight variations in chemical structure can lead to substantial differences in biological outcomes.
Table of Biological Activities
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Activity Type | Bacterial Strain | MIC (µM) |
|---|---|---|---|---|---|---|
| Cyclopropyl derivative | MCF7 (breast cancer) | 0.65 | Induces apoptosis via caspase activation | N/A | N/A | N/A |
| Cyclopropyl derivative | HCT116 (colon cancer) | 2.41 | Cell cycle arrest in G1 phase | N/A | N/A | N/A |
| This compound | N/A | N/A | N/A | Bacteriostatic | Staphylococcus aureus | 4.19 |
| This compound | N/A | N/A | N/A | Bactericidal | Escherichia coli | 13.74 |
Other Oxadiazole Derivatives
Comparison with Similar Compounds
Structural Analog 1: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (Compound 7a)
Key Features :
- Contains a pyrazole core instead of azetidine.
- Substituted with thiophene and cyanogroup instead of furan and oxadiazole.
- Methanone bridge links the pyrazole and thiophene moieties.
Comparison :
- Synthetic Route: Compound 7a is synthesized via a one-pot reaction using malononitrile and elemental sulfur in 1,4-dioxane . In contrast, the target compound likely requires a multi-step synthesis involving cyclopropanation and oxadiazole ring formation.
- Bioactivity : Pyrazole-thiophene hybrids like 7a are reported as kinase inhibitors, whereas oxadiazole-containing compounds (e.g., the target compound) often exhibit antimicrobial or anti-inflammatory activity due to their electron-deficient rings .
Structural Analog 2: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Key Features :
- Pyrazole core substituted with trifluoromethyl and sulfanyl groups.
- Includes a carbaldehyde functional group.
Comparison :
- Electronic Properties : The trifluoromethyl group in this analog enhances lipophilicity and metabolic resistance, while the cyclopropyl group in the target compound balances lipophilicity with reduced steric hindrance .
- Reactivity: The carbaldehyde group allows for further derivatization (e.g., Schiff base formation), whereas the methanone bridge in the target compound is less reactive but provides structural rigidity .
Structural Analog 3: Generic Oxadiazole-Azetidine Derivatives
Key Features :
- Common structural motifs include azetidine and 1,2,4-oxadiazole .
- Variations in substituents (e.g., aryl, alkyl groups).
Comparison :
- Thermodynamic Stability : The furan-2-yl group in the target compound may reduce ring strain compared to bulkier substituents (e.g., phenyl), as observed in crystallographic studies using SHELX software .
- Binding Affinity: Furan’s oxygen atom can participate in hydrogen bonding, a feature absent in non-polar substituents like methyl groups.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electron-Deficient Rings : The 1,2,4-oxadiazole’s electron-withdrawing nature contrasts with the electron-rich thiophene in Compound 7a, suggesting divergent binding mechanisms .
- Synthetic Challenges : The cyclopropyl group’s strain and the oxadiazole’s sensitivity to reaction conditions necessitate advanced crystallization techniques, as exemplified by SHELX-based refinements .
Q & A
Q. What synthetic strategies are effective for constructing the 1,2,4-oxadiazole core in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization between amidoximes and activated carboxylic acid derivatives (e.g., nitriles or imidates). For example, describes a method using nitrile oxides and amidoximes under mild conditions (e.g., dichloromethane, DCC coupling agents). Key steps include optimizing reaction time (12–24 hours) and purification via column chromatography to isolate the oxadiazole product . Crystallization (e.g., from ethanol/water) is critical for confirming purity and structure .
Q. How is X-ray crystallography applied to confirm stereochemistry and spatial arrangement?
Q. What spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies proton environments (e.g., furan protons at δ 6.3–7.5 ppm) and carbon types (e.g., cyclopropyl carbons at δ 8–12 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated within 1 ppm error). Infrared (IR) spectroscopy detects functional groups like the carbonyl (C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
demonstrates that substituents on the oxadiazole ring significantly impact inhibitory potency. For example, replacing a carboxylic acid with an oxadiazolone retains activity (101% inhibition), while amidation reduces potency (42%), likely due to steric hindrance or loss of hydrogen-bonding capacity . Computational docking (e.g., AutoDock Vina) can model interactions with target proteins, such as kynurenine pathway enzymes, to rationalize these effects .
Q. What computational methods resolve contradictions in inhibitory data?
Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time, identifying key residues (e.g., Arg381 in KMO) that interact with the cyclopropyl or furan groups. Free energy calculations (MM-PBSA/GBSA) quantify contributions of hydrophobic and electrostatic interactions, explaining discrepancies between in vitro and cellular assays .
Q. How can enantiomeric purity be ensured during synthesis?
Chiral chromatography (e.g., HPLC with a Chiralpak AD-H column) or asymmetric catalysis (e.g., Baker’s yeast reduction, as in ) achieves enantiomeric excess (>99% ee). X-ray crystallography or circular dichroism (CD) validates absolute configuration, particularly for azetidine stereocenters .
Q. What strategies optimize bioavailability without compromising potency?
Structure-activity relationship (SAR) studies suggest introducing polar groups (e.g., hydroxyls) on the furan ring improves solubility, while retaining the oxadiazole core maintains target affinity. Pharmacokinetic modeling (e.g., PK-Sim) predicts metabolic stability, guiding prodrug design or formulation adjustments .
Data Analysis & Contradiction Resolution
Q. How to reconcile discrepancies in crystallographic vs. spectroscopic data?
If NMR suggests conformational flexibility (e.g., broad peaks for azetidine protons), compare with X-ray data to identify dominant conformers. Temperature-dependent NMR or variable-temperature crystallography can resolve dynamic effects .
Q. Why do certain synthetic routes yield low yields despite optimal conditions?
Side reactions (e.g., oxadiazole ring-opening under acidic conditions) may occur. Monitoring via LC-MS or in situ IR identifies intermediates. Adjusting solvent polarity (e.g., switching from DCM to THF) or using protecting groups (e.g., Boc for amines) mitigates degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
